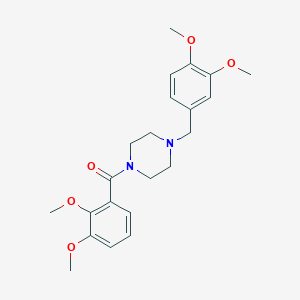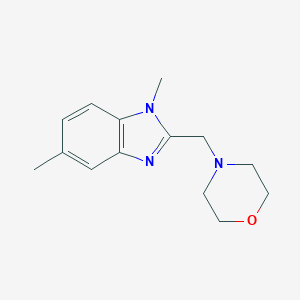![molecular formula C24H32N2O3 B247014 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as TMIQ, is a compound that has been extensively studied for its potential therapeutic applications. TMIQ is a tetrahydroisoquinoline derivative that has been synthesized through various methods, and its mechanism of action has been investigated.
作用機序
The exact mechanism of action of 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, antioxidant and anti-inflammatory effects, and neuroprotective effects. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to increase levels of BDNF, which is involved in neuronal survival and plasticity. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which provides a basis for further research. Another advantage is that it has been synthesized through various methods, which allows for optimization of synthesis conditions. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate specific pathways. Another limitation is that 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has not been extensively studied in vivo, which limits the translation of findings to clinical applications.
将来の方向性
There are many future directions for 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline research. One direction is to investigate the specific mechanisms of action, including modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. Another direction is to investigate the potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in vivo, which will provide a basis for clinical trials. Additionally, optimization of synthesis conditions and development of analogues may lead to improved efficacy and reduced toxicity.
合成法
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring system. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with an acyl halide or acid anhydride. The Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone or aldehyde.
科学的研究の応用
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
特性
製品名 |
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
分子式 |
C24H32N2O3 |
分子量 |
396.5 g/mol |
IUPAC名 |
2-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H32N2O3/c1-27-22-15-24(29-3)23(28-2)14-20(22)16-25-11-9-21(10-12-25)26-13-8-18-6-4-5-7-19(18)17-26/h4-7,14-15,21H,8-13,16-17H2,1-3H3 |
InChIキー |
FLVTWJGYSSIUJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)




![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)



![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
